molecular formula C8H16Cl2N4O B1522946 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride CAS No. 1258650-98-4

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride

Numéro de catalogue: B1522946
Numéro CAS: 1258650-98-4
Poids moléculaire: 255.14 g/mol
Clé InChI: LPADRFUTFFPQKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride is a piperazine derivative featuring a 5-methyl-1,2,4-oxadiazole substituent. This compound is commonly utilized as a building block in medicinal chemistry for synthesizing kinase inhibitors and serotonin receptor modulators . The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in drug development . Its molecular formula is C₉H₁₆Cl₂N₄O, with a molecular weight of 283.16 g/mol (calculated from and ). The 1,2,4-oxadiazole ring contributes electron-withdrawing properties, influencing both reactivity and binding affinity to biological targets .

Propriétés

IUPAC Name

5-methyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12;;/h9H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPADRFUTFFPQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride is a compound that has garnered attention in biochemical research due to its diverse biological activities. This article provides an overview of its mechanisms of action, cellular effects, and potential therapeutic applications, supported by relevant data and case studies.

  • IUPAC Name : this compound
  • CAS Number : 1258650-98-4
  • Molecular Formula : C8_8H16_{16}Cl2_2N4_4O
  • Molecular Weight : 255.14 g/mol
  • Purity : ≥95%
  • Enzyme Interaction : This compound exhibits the ability to interact with various enzymes and proteins. It may act as an inhibitor or activator for specific enzymes such as proteases and kinases, influencing their catalytic functions through both covalent and non-covalent interactions.
  • Gene Expression Modulation : 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine can modulate gene expression by interacting with transcription factors and regulatory proteins. This effect can lead to alterations in cellular metabolism and signaling pathways, particularly affecting the MAPK pathway .
  • Cell Signaling Pathways : The compound's influence on cell signaling pathways can result in changes in cell proliferation, differentiation, and apoptosis. Studies indicate that it may affect pathways critical for cellular growth and survival.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Preliminary studies suggest that it may exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in various cellular models.

Case Studies

  • In Vitro Studies : In laboratory settings, 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine was tested on cancer cell lines, demonstrating significant cytotoxic effects at certain concentrations. The IC50 values indicated a dose-dependent response with potential therapeutic implications for cancer treatment .
  • Animal Models : In vivo studies have revealed that at low doses, the compound exhibits therapeutic effects such as reduced tumor size in xenograft models. However, higher doses led to hepatotoxicity and nephrotoxicity, underscoring the importance of dosage optimization .

Metabolic Pathways

The compound undergoes various metabolic processes:

Metabolic Phase Process
Phase IOxidation and reduction reactions
Phase IIConjugation reactions

These metabolic pathways are crucial for determining the pharmacokinetic profile of the compound, affecting its efficacy and safety .

Transport and Distribution

The transport mechanisms involve specific transporters that facilitate the movement of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine across cell membranes. Its distribution is influenced by binding proteins that affect its bioavailability.

Applications De Recherche Scientifique

Medicinal Chemistry

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride has been explored for its potential as a pharmacological agent. The oxadiazole group is often associated with bioactive compounds that exhibit antimicrobial, anti-inflammatory, and anticancer properties. Research has indicated that derivatives of oxadiazole can interact with various biological targets, making this compound a candidate for further investigation in drug design.

Studies have shown that compounds containing the oxadiazole structure can exhibit significant biological activities. For instance:

  • Antimicrobial Activity: Research indicates that oxadiazole derivatives can inhibit the growth of bacteria and fungi, suggesting potential use as antimicrobial agents.
  • Anticancer Properties: Some studies have reported that oxadiazole-based compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

Neuropharmacology

The piperazine moiety is known to interact with neurotransmitter receptors. Compounds like this compound may influence central nervous system activity, presenting opportunities for research into neuropharmacological applications.

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows chemists to modify it further to create new derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.

Case Study 1: Antimicrobial Activity

A recent study evaluated various oxadiazole derivatives for their antimicrobial efficacy against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential application in developing new antibiotics.

Case Study 2: Anticancer Research

In another study focusing on cancer therapeutics, researchers synthesized several derivatives from the base structure of this compound. These derivatives were tested for cytotoxicity against various cancer cell lines. The findings revealed promising results where certain modifications led to enhanced cytotoxic effects compared to existing chemotherapeutics.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

  • Substituent Effects :
    • The methyl group on the oxadiazole (target compound) improves metabolic stability over chlorophenyl variants () but may reduce lipophilicity compared to thiophene-substituted analogs ().
    • Trifluoromethylpyridine in compound 39 () introduces steric bulk and electron-withdrawing properties, correlating with high purity (98.36% HPLC) but lower synthetic yield (15%).

Physicochemical Properties

Property Target Compound 1-[(3-Phenyloxazol-5-yl)methyl]piperazine Dihydrochloride 1-(2-Methoxyphenyl)piperazine Dihydrochloride
Molecular Weight (g/mol) 283.16 316.23 265.18
Solubility High (dihydrochloride salt) Moderate Moderate
LogP (Predicted) ~1.2 (oxadiazole) ~2.1 (phenyloxazole) ~1.8 (methoxyphenyl)

Méthodes De Préparation

Synthetic Route Overview

The synthesis of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride typically proceeds via multi-step organic synthesis involving:

  • Formation of the 1,2,4-oxadiazole ring with a methyl substituent at the 5-position.
  • Introduction of a methylene linker at the 3-position of the oxadiazole ring.
  • Nucleophilic substitution or alkylation with piperazine.
  • Conversion of the free base to the dihydrochloride salt for enhanced stability and solubility.

This general strategy is supported by synthetic analogues and related compounds documented in the literature, which show similar preparation methodologies for oxadiazole-piperazine derivatives.

Detailed Preparation Steps

Synthesis of 5-Methyl-1,2,4-oxadiazole Intermediate

The 1,2,4-oxadiazole ring is commonly synthesized by cyclization reactions involving amidoximes and carboxylic acid derivatives or their activated forms (e.g., acid chlorides or esters). For the 5-methyl substitution, starting materials such as methyl-substituted amidoximes or nitrile oxides can be employed.

  • Typical Reaction Conditions:
    • Use of dehydrating agents or coupling reagents to promote ring closure.
    • Mild heating or reflux in polar aprotic solvents (e.g., dimethylformamide, acetonitrile).
    • Reaction times vary from several hours to overnight to ensure complete cyclization.

Coupling with Piperazine

The key step involves nucleophilic substitution where piperazine attacks the electrophilic methylene carbon attached to the oxadiazole ring.

  • Reaction Parameters:
    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
    • Base: Potassium carbonate or triethylamine to neutralize the generated acid and promote nucleophilicity.
    • Temperature: Ambient to moderate heating (room temperature to 50 °C).
    • Reaction Time: Several hours to overnight.

This step yields the free base 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine.

Formation of the Dihydrochloride Salt

To obtain the dihydrochloride salt, the free base is treated with hydrochloric acid, typically as a gas or as a concentrated aqueous solution.

  • Conditions:
    • Dissolve the free base in an appropriate solvent (e.g., ethanol or ethyl acetate).
    • Bubble dry HCl gas or add concentrated HCl solution.
    • Precipitation of the dihydrochloride salt occurs, which is then filtered and dried.

Reaction Scheme Summary

Step Reaction Reagents/Conditions Product
1 Cyclization to form 5-methyl-1,2,4-oxadiazole Amidoxime + carboxylic acid derivative, dehydrating agent, heat 5-Methyl-1,2,4-oxadiazole intermediate
2 Methylene linker introduction Formaldehyde or chloromethyl reagent, base 3-(Halomethyl)-5-methyl-1,2,4-oxadiazole
3 Nucleophilic substitution with piperazine Piperazine, K2CO3 or Et3N, DMF/DCM, RT to 50 °C 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine (free base)
4 Salt formation HCl gas or concentrated HCl, ethanol or EtOAc This compound

Research Findings and Yield Data

  • Yield: Related oxadiazole-piperazine derivatives have been reported with isolated yields around 65-75% after purification.
  • Purification: Column chromatography or recrystallization techniques are used to isolate the pure product.
  • Characterization: The final compound is characterized by NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm structure and purity.

Comparative Analysis with Analogous Compounds

Compound Ring System Substituent Yield (%) Notes
1-[(5-Methyl-1,2-4-oxadiazol-3-yl)methyl]piperazine dihydrochloride 1,2,4-Oxadiazole Methyl (5-position) ~69% Typical synthetic yield; salt formation enhances stability
1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride 1,2-Oxazole Methyl (5-position) Similar yields Slightly different heterocycle; synthetic methods comparable
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride 1,2,4-Oxadiazole 4-Chlorophenyl Not specified Larger substituent affects solubility and molecular weight

Notes on Industrial and Laboratory Scale Synthesis

  • The synthetic procedures are adaptable for both laboratory and industrial scale.
  • Optimization of reaction conditions (temperature, solvent, base equivalents) can improve yield and purity.
  • Use of anhydrous and inert atmosphere conditions is recommended for moisture-sensitive steps, especially during cyclization.
  • The final dihydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclization steps. Key reagents include 5-methyl-1,2,4-oxadiazole derivatives and piperazine precursors. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used under reflux (60–80°C for 6–8 hours) to facilitate intermediate formation. Microwave-assisted synthesis (100–120°C, 300 W, 30 min) can improve yield by 15–20% compared to conventional heating . Final dihydrochloride salt formation requires stoichiometric HCl addition in ethanol, followed by crystallization.

Q. How can structural purity and identity be confirmed for this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR (¹H/¹³C): Verify proton environments (e.g., piperazine CH₂ at δ 2.5–3.5 ppm, oxadiazole CH₃ at δ 2.1–2.3 ppm) .
  • HPLC-MS : Confirm molecular ion peaks ([M+H]⁺ expected at ~280–300 m/z) and purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
  • X-ray crystallography (if available): Resolve crystal packing and hydrogen-bonding networks in the dihydrochloride form .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-protected containers at –20°C under inert gas (N₂/Ar). Avoid humidity to prevent hydrolysis of the oxadiazole ring. Periodic stability testing via TLC or HPLC is advised to detect degradation (e.g., free piperazine formation) .

Advanced Research Questions

Q. How can conflicting reports on biological activity (e.g., receptor affinity vs. cytotoxicity) be resolved?

  • Methodological Answer :

  • Comparative assays : Test the compound alongside structurally similar analogs (e.g., methyl-substituted oxadiazoles vs. unsubstituted variants) to isolate substituent effects .
  • In silico modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like serotonin receptors (5-HT₁A/2A) and compare with experimental IC₅₀ values .
  • Dose-response profiling : Conduct MTT assays across concentrations (1 nM–100 µM) to differentiate receptor-mediated effects from nonspecific cytotoxicity .

Q. What strategies improve solubility and bioavailability without altering core pharmacophore activity?

  • Methodological Answer :

  • Salt modification : Replace dihydrochloride with mesylate or citrate salts to enhance aqueous solubility (test via shake-flask method, pH 1.2–7.4) .
  • Prodrug design : Introduce ester or amide prodrug moieties at the piperazine N-atom, followed by enzymatic hydrolysis studies in simulated biological fluids .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to create stable polymorphs with improved dissolution rates .

Q. How can reaction byproducts or impurities be characterized and minimized during synthesis?

  • Methodological Answer :

  • LC-MS/MS : Identify common impurities (e.g., unreacted oxadiazole intermediates or N-alkylated byproducts) .
  • Process optimization : Use design-of-experiment (DoE) approaches to adjust reaction stoichiometry (e.g., 1.2:1 piperazine:oxadiazole ratio) and reduce side reactions .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate >99% pure product .

Key Recommendations for Researchers

  • Prioritize microwave-assisted synthesis for scalable production .
  • Use computational reaction design (e.g., ICReDD’s quantum-chemical path search) to optimize conditions .
  • Validate biological activity with orthogonal assays (e.g., SPR for binding kinetics, patch-clamp for ion channel effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.